molecular formula C24H15Cl2F2N3O B2822064 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1794777-09-5

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2822064
CAS RN: 1794777-09-5
M. Wt: 470.3
InChI Key: QNOKBXDTMZSKJK-UHFFFAOYSA-N
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Description

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H15Cl2F2N3O and its molecular weight is 470.3. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

CERC-301, chemically related to the specified compound, is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. Its preclinical pharmacodynamics and pharmacokinetics were explored to guide dose selection in clinical trials for major depressive disorder. The compound demonstrated high binding affinity specific to GluN2B and showed efficacy in the forced swim test, a model for antidepressant activity. The preclinical studies suggest potential therapeutic applications in depression treatment, with careful consideration of pharmacokinetic profiles and safety parameters (Garner et al., 2015).

Metabolic and Excretion Insights

Research on lysmeral, a structurally related fragrance compound, provided insights into human metabolism and excretion kinetics after oral dosage. The study identified specific metabolites in human urine, contributing to the understanding of the compound's biotransformation and elimination pathways. These insights can be crucial for assessing human exposure and for the development of biomonitoring methods in the context of public health and safety (Scherer et al., 2017).

Environmental and Dietary Exposure

A study investigating the presence of carcinogenic heterocyclic amines in human urine highlighted the importance of dietary and environmental exposure assessments. Although not directly related to the specified compound, this research underscores the significance of monitoring exposure to various chemical compounds, including those structurally similar or related, to understand potential health impacts (Ushiyama et al., 1991).

properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2F2N3O/c25-19-4-2-1-3-14(19)11-30-13-29-22-18-9-16(27)7-8-21(18)31(23(22)24(30)32)12-15-5-6-17(28)10-20(15)26/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOKBXDTMZSKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

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